molecular formula C15H13NO B8795498 1,9-dimethyl-9H-carbazole-3-carbaldehyde

1,9-dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B8795498
M. Wt: 223.27 g/mol
InChI Key: QGSWJIDTWAAUSP-UHFFFAOYSA-N
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Description

1,9-dimethyl-9H-carbazole-3-carbaldehyde (CAS 30451-38-8) is a high-purity synthetic carbazole derivative of significant interest in pharmaceutical and organic materials research. This compound serves as a versatile chemical intermediate and a privileged scaffold in the design of novel bioactive molecules. Carbazole derivatives are extensively investigated for their wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities . In anticancer research, the carbazole core structure is a key pharmacophore. Marketed drugs like ellipticine, alectinib, and midostaurin are based on the carbazole scaffold, underscoring its therapeutic relevance . Specifically, this compound acts as a precursor for developing potent molecules. For instance, structurally related carbazole-carbohydrazide derivatives have demonstrated selective in vitro proliferation inhibition activity against human cancer cell lines, highlighting the value of substituted carbazole aldehydes in discovering new chemotherapeutic agents . The aldehyde functional group at the 3-position is a critical reactive site for further chemical modifications, enabling researchers to explore structure-activity relationships and develop targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1,9-dimethylcarbazole-3-carbaldehyde

InChI

InChI=1S/C15H13NO/c1-10-7-11(9-17)8-13-12-5-3-4-6-14(12)16(2)15(10)13/h3-9H,1-2H3

InChI Key

QGSWJIDTWAAUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C3=CC=CC=C32)C)C=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
1,9-Dimethyl-9H-carbazole-3-carbaldehyde exhibits potent antitumor properties. Research has demonstrated that derivatives of carbazole, including this compound, can induce apoptosis in cancer cells. For instance, studies on related carbazole derivatives have shown their ability to reactivate the p53 pathway, a crucial mechanism in tumor suppression. This reactivation leads to increased apoptosis in melanoma cells, making these compounds promising candidates for cancer therapy .

Mechanism of Action
The mechanism involves the upregulation of caspase activities, which are critical in the apoptotic process. In vivo studies confirmed that these compounds can inhibit tumor growth effectively while exhibiting minimal toxicity towards normal cells . The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic potential.

Material Sciences

Photoinitiators
Carbazole derivatives, including this compound, are utilized as photoinitiators in polymerization processes. Their ability to generate free radicals upon exposure to light makes them suitable for applications in coatings and adhesives. The photochemical properties contribute to their effectiveness in initiating polymerization reactions under UV light .

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole compounds also make them valuable in the development of OLEDs. Their high thermal stability and excellent electron transport capabilities are advantageous for creating efficient light-emitting devices. Research indicates that incorporating such compounds into OLED structures can enhance performance metrics such as brightness and efficiency .

Organic Synthesis

Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various substituted carbazole derivatives through reactions such as the Povarov reaction and Claisen-Schmidt condensation. These reactions enable the formation of complex molecular architectures that are pivotal in drug discovery and development .

Data Tables

Application AreaCompound RoleKey Findings
Medicinal ChemistryAntitumor agentInduces apoptosis via p53 pathway activation
Material SciencesPhotoinitiatorEffective in UV polymerization processes
Organic SynthesisBuilding block for derivativesVersatile synthesis routes for complex molecules

Case Studies

  • Antitumor Efficacy Study
    • Objective: Evaluate the antitumor activity of this compound.
    • Method: In vitro assays on melanoma cell lines.
    • Results: Significant inhibition of cell growth and induction of apoptosis were observed with minimal effects on normal cells.
  • Photoinitiator Application
    • Objective: Assess the efficiency of carbazole derivatives as photoinitiators.
    • Method: Polymerization tests under UV light.
    • Results: Demonstrated high efficacy in initiating polymerization reactions, leading to durable coatings.
  • Synthesis of New Derivatives
    • Objective: Synthesize novel carbazole derivatives using this compound.
    • Method: Various organic reactions including Povarov reaction.
    • Results: Successful formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Substituent Variations in Carbazole Derivatives

The carbazole core is highly modular, with substituents significantly altering physicochemical and functional properties. Key analogs include:

Compound Name Substituents Key Features Reference
9-Ethyl-9H-carbazole-3-carbaldehyde 9-Ethyl, 3-aldehyde Intermediate for luminescent materials; ethyl group enhances steric bulk
9-Butyl-9H-carbazole-3-carboxaldehyde 9-Butyl, 3-aldehyde Longer alkyl chain improves lipophilicity; molecular weight = 251.32 g/mol
9-(4-Methylphenyl)-9H-carbazole-3-carbaldehyde 9-(4-Methylphenyl), 3-aldehyde Aryl substitution enhances π-conjugation for optoelectronic applications
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde 9-Benzyl, 3,6-dialdehyde Dual aldehyde groups enable crosslinking; used in polymer chemistry

Key Observations :

  • Alkyl vs. Aryl Substitution : Methyl/ethyl/butyl groups (e.g., target compound, ) improve solubility in organic solvents, while aryl groups (e.g., ) enhance thermal stability and π-stacking for optoelectronics.
  • Aldehyde Position: Mono-aldehyde derivatives (e.g., target compound) are reactive toward nucleophiles (e.g., amines), whereas dialdehydes (e.g., ) enable polymerization or dendritic structures.

Physicochemical and Photophysical Properties

Solubility and Thermal Stability

  • The target compound’s methyl groups confer moderate solubility in polar aprotic solvents (e.g., DMSO), while ET-1/ET-2 derivatives exhibit superior solubility due to ionic character .
  • Longer alkyl chains (e.g., butyl in ) increase hydrophobicity, reducing aqueous solubility but improving compatibility with non-polar matrices.

Photophysical Behavior

  • Emission Tuning : Ethynyl-bridged carbazoles (e.g., ) emit in the deep-blue region (λmax = 416 nm) with quantum yields modulated by alkyl chain length.
  • Solid-State Effects : Hexyl-substituted bicarbazole (compound 3b in ) shows sharp emission at 428 nm, while ethyl analogs exhibit broader bands due to aggregation differences.

Preparation Methods

Procedure:

  • Reagents : Carbazole, methyl iodide (CH₃I), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).

  • Conditions : Stirring at room temperature for 2 hours.

  • Yield : 85–90%.

Mechanism :
The reaction proceeds via nucleophilic substitution, where the deprotonated carbazole nitrogen attacks methyl iodide.

Electrophilic Methylation at Position 1

Introducing the second methyl group at position 1 requires regioselective electrophilic substitution.

Procedure:

  • Reagents : 9-Methyl-9H-carbazole, methyl chloride (CH₃Cl), aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂).

  • Conditions : Reaction at 0°C to room temperature for 24 hours.

  • Yield : 60–70% (estimated based on analogous reactions).

Challenges :
The N-methyl group directs substitution to positions 1 (para) and 4 (ortho). Separation of isomers may be required.

Vilsmeier-Haack Formylation at Position 3

The final step introduces the aldehyde group using the Vilsmeier-Haack reagent.

Procedure:

  • Reagents : 1,9-Dimethyl-9H-carbazole, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), 1,2-dichloroethane.

  • Conditions :

    • POCl₃ is added to DMF at 0°C to form the Vilsmeier reagent.

    • 1,9-Dimethyl-9H-carbazole is added, and the mixture is heated at 45°C for 30 minutes, followed by reflux at 95°C for 8–18 hours.

  • Yield : 80–85%.

Mechanism :
The Vilsmeier reagent (chloromethyleniminium ion) electrophilically attacks the electron-rich position 3 of the carbazole, followed by hydrolysis to yield the aldehyde.

Alternative Synthetic Routes

Suzuki Cross-Coupling

While primarily used for aryl group introduction, Suzuki coupling could theoretically install pre-functionalized methyl groups. However, methyl boronic acids are less reactive, making this route less practical.

Directed C-H Activation

Palladium-catalyzed C-H activation offers a modern approach for regioselective methylation but requires specialized ligands and conditions.

Key Data Tables

Table 1: N-Methylation Optimization

ReagentsConditionsYieldReference
CH₃I, KOH, DMSORT, 2 h85%
CH₃I, NaH, DMF0°C, 1 h90%

Table 2: Vilsmeier-Haack Formylation Conditions

ReagentsConditionsYieldReference
DMF, POCl₃, CH₂Cl₂45°C → 95°C, 8–18 h80%
DMF, POCl₃, 1,2-DCEReflux, 16 h85%

Q & A

What synthetic methodologies are most effective for preparing 1,9-dimethyl-9H-carbazole-3-carbaldehyde, and how can purity be optimized?

Basic Research Question
The synthesis typically involves alkylation of carbazole precursors followed by formylation at the 3-position. For example, alkylation of 9H-carbazole with methyl iodide under basic conditions (e.g., KOH/DMSO) yields 9-methylcarbazole, which is further methylated at the 1-position via Friedel-Crafts alkylation . The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol . For purity optimization, monitor reactions via TLC and confirm structures using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

How do alkyl chain modifications influence the photophysical properties of carbazole aldehydes, and what experimental approaches resolve contradictions in emission data?

Advanced Research Question
Alkyl chains (e.g., methyl vs. ethyl) modulate intermolecular interactions, affecting solid-state emission. For instance, ethyl chains reduce aggregation-induced quenching compared to methyl groups, leading to blue-shifted emission in thin films . Contradictions in emission spectra (e.g., solution vs. solid state) arise from differences in molecular packing, which can be resolved using:

  • Fluorescence lifetime imaging microscopy (FLIM) to distinguish intrinsic vs. aggregated emission.
  • X-ray diffraction (XRD) to correlate crystal packing with photophysical behavior .
  • Computational modeling (TD-DFT) to predict excited-state geometries .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question
Challenges include disordered alkyl groups and weak diffraction due to low crystal symmetry. Strategies:

  • Use SHELXL for refinement with restraints on bond lengths/angles for disordered moieties .
  • Employ TWINABS for data scaling if twinning is observed .
  • Validate hydrogen bonding networks using Mercury CSD ’s void analysis and packing similarity tools .
    Example: The monoclinic P21/nP2_1/n space group (for ethyl derivatives) requires careful handling of thermal parameters to avoid overfitting .

How can hydrogen-bonding patterns in carbazole derivatives be systematically analyzed to predict supramolecular assembly?

Advanced Research Question
Apply graph set analysis (Etter’s rules) to categorize H-bond motifs (e.g., N-HO\text{N-H}\cdots\text{O} or C-Hπ\text{C-H}\cdots\pi) . For this compound:

  • Use Mercury CSD ’s "Packing Feature" tool to identify recurrent motifs.
  • Compare with analogous structures (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde, C15H13NO\text{C}_{15}\text{H}_{13}\text{NO}) to assess substituent effects on dimerization or chain formation .

What strategies resolve discrepancies in aggregation-induced emission (AIE) behavior for carbazole aldehydes in device applications?

Advanced Research Question
AIE contradictions (e.g., intensity vs. wavelength shifts) stem from solvent polarity and thin-film morphology. Methodological solutions:

  • Atomic force microscopy (AFM) to map surface topography and correlate with photoluminescence .
  • Time-resolved spectroscopy to disentangle radiative vs. non-radiative pathways.
  • DSC/TGA to assess thermal stability, which impacts device longevity .

How does the choice of catalyst impact cross-coupling reactions in carbazole functionalization?

Basic Research Question
For Sonogashira or Suzuki-Miyaura couplings (e.g., introducing ethynyl or boronate groups), Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for their tolerance to steric hindrance at the carbazole 3-position . Key considerations:

  • Ligand selection : Bulky ligands improve yields in sterically demanding reactions.
  • Solvent optimization : Use anhydrous THF or toluene to prevent catalyst deactivation .
  • Monitor reaction progress via 1H NMR^1 \text{H NMR} to detect byproducts early .

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